molecular formula C13H12N2OS B2625518 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one CAS No. 334506-28-4

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Cat. No.: B2625518
CAS No.: 334506-28-4
M. Wt: 244.31
InChI Key: HRSUKZMYFXBXMT-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a heterocyclic compound that contains both benzene and thiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of 2-aminothiophenol with a phenyl-substituted ketone under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could reduce the thiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under various conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one could have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-phenylthiazole: Lacks the dihydro and benzene ring components.

    2-Amino-5-phenylbenzothiazole: Similar structure but without the dihydro component.

    2-Amino-5-phenyl-1,3-thiazole: Similar thiazole ring but different substitution pattern.

Uniqueness

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13-15-10-6-9(7-11(16)12(10)17-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSUKZMYFXBXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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